Product packaging for Chitohexaose(Cat. No.:CAS No. 6734-92-5)

Chitohexaose

Cat. No.: B1231835
CAS No.: 6734-92-5
M. Wt: 985 g/mol
InChI Key: BKESYGFNPLIPQF-GXRNKMMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Chitooligosaccharide Research

Chitohexaose is a specific type of chitooligosaccharide (COS), a class of compounds that has garnered significant scientific interest for its diverse biological activities. nih.govresearchgate.net Chitooligosaccharides are oligomers composed of D-glucosamine and N-acetyl-D-glucosamine units linked together. nih.gov They are typically derived from the hydrolysis of chitin (B13524), the second most abundant biopolymer in nature, or its deacetylated derivative, chitosan (B1678972). researchgate.netfrontiersin.org

The biological effects of COS, which include antimicrobial, antitumor, and immunomodulatory properties, are heavily influenced by their molecular size, also known as the degree of polymerization (DP), and their degree of acetylation (DA), which is the proportion of N-acetyl-D-glucosamine units. nih.govmdpi.com Much of the early research was conducted using mixtures of COS with varying DP and DA, making it difficult to attribute specific effects to individual molecules. researchgate.netresearchgate.net This has led to a growing focus on the production and study of single, well-defined chitooligomers to better understand the relationship between their structure and function. researchgate.netresearchgate.net this compound, as a hexamer (a molecule with a DP of six), is a key compound in this area of research, with studies often focusing on its fully deacetylated form, (GlcN)₆, or its fully acetylated counterpart, hexa-N-acetylthis compound, (GlcNAc)₆. nih.govresearchgate.net

Historical Perspectives on this compound Discovery and Early Investigations

The investigation into this compound's specific properties emerged from the broader study of chitin and chitosan derivatives. Early research in the late 1980s identified that specific oligosaccharides, including this compound, possessed notable biological activity. A 1988 study found that both this compound and its fully acetylated form, hexa-N-acetylthis compound, exhibited growth-inhibitory effects against Meth-A solid tumors in mice. jst.go.jpmedcraveonline.com This research also revealed that these compounds could activate mouse peritoneal macrophages to produce interleukin 1, a key signaling molecule in the immune system. jst.go.jp

A significant advancement in understanding this compound's mechanism of action came from an observation that individuals infected with filarial parasites seemed resistant to certain bacterial and fungal infections. ayuvis.com This led to research that identified a carbohydrate residue from the parasites, this compound, as being responsible for this protective effect. A pivotal 2012 study demonstrated that this compound activates macrophages through an alternate pathway via Toll-Like Receptor 4 (TLR4). ayuvis.complos.orgnih.gov This discovery distinguished its action from the classical inflammatory pathway triggered by lipopolysaccharide (LPS) and opened new avenues for investigating its therapeutic potential. plos.orgnih.gov These early investigations established this compound as a molecule of great interest, particularly for its distinct immunomodulatory and potential antitumor activities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H68N6O25 B1231835 Chitohexaose CAS No. 6734-92-5

Properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-6-[[(2R,3S,4R,5R,6S)-5-amino-6-[(2S,3R,4R,5S,6R)-3-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N6O25/c37-13-24(53)19(48)7(1-43)58-31(13)57-6-12-28(64-32-14(38)25(54)20(49)8(2-44)59-32)30(66-34-16(40)27(56)22(51)10(4-46)61-34)18(42)36(63-12)67-35-17(41)29(23(52)11(5-47)62-35)65-33-15(39)26(55)21(50)9(3-45)60-33/h7-36,43-56H,1-6,37-42H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKESYGFNPLIPQF-GXRNKMMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)N)N)N)OC5C(C(C(C(O5)CO)O)O)N)OC6C(C(C(C(O6)CO)O)O)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N)N)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68N6O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217688
Record name Chitohexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

985.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6734-92-5
Record name Chitohexaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chitohexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis, Derivatization, and Structural Elucidation in Research

Methodologies for Chitohexaose Preparation

Chemical Synthesis Pathways

Chemical synthesis offers a route to produce structurally defined chitooligosaccharides (COS), including this compound, from monosaccharide building blocks. researchgate.net This approach allows for precise control over the final structure, which is often difficult to achieve through hydrolysis of natural polymers.

Controlled acid hydrolysis of chitin (B13524) or chitosan (B1678972) is a common chemical method for producing a mixture of chitooligosaccharides. megazyme.comnih.gov Chitin, a polymer of N-acetyl-D-glucosamine, can be subjected to strong acids like concentrated hydrochloric acid to break the glycosidic bonds, yielding oligosaccharides of varying lengths. megazyme.comnih.gov Similarly, fully deacetylated chitosan can be depolymerized using concentrated hydrochloric acid. mdpi.com

The process typically involves treating the polysaccharide with a concentrated acid for a specific duration and at a controlled temperature to manage the extent of depolymerization. megazyme.comnih.gov However, these harsh conditions can lead to a heterogeneous mixture of products with different degrees of polymerization. researchgate.net Therefore, subsequent separation and purification steps, such as precipitation and chromatography, are necessary to isolate this compound of a desired purity. mdpi.com For instance, researchers have used a two-step process involving acid hydrolysis of fully deacetylated chitosan followed by selective precipitation to obtain chito-oligomers of various lengths, including the hexamer. mdpi.com

The biological properties of this compound are highly dependent on its degree of N-acetylation. nih.gov Selective N-acetylation is a key chemical strategy to produce this compound derivatives with a precise number and arrangement of acetyl groups. This method typically starts with a fully deacetylated this compound (a hexamer of D-glucosamine) and introduces acetyl groups in a controlled manner. nih.govresearchgate.net

One reported method involves the selective N-acetylation of this compound hydrochloride. nih.gov By carefully controlling the reaction conditions, such as the amount of acetic anhydride (B1165640) used, it is possible to generate a mixture of this compound molecules with varying degrees of acetylation. mdpi.com These mixtures can then be separated using techniques like ion-exchange chromatography to isolate specific, well-defined N-acetylated this compound molecules. nih.govresearchgate.net

A study successfully prepared and separated six different this compound fractions with defined degrees of acetylation, from N-acetylthis compound to hexa-N-acetylthis compound. nih.gov The molecular weights of these fractions were confirmed by electrospray ionization mass spectrometry (ESI/MS), demonstrating the feasibility of producing a range of precisely structured this compound derivatives for further research. nih.gov

Below is an interactive data table summarizing the molecular weights of these N-acetylated this compound derivatives:

Compound NameAbbreviationMolecular Weight (Da)
N-acetylthis compoundD5A11026.44
di-N-acetylthis compoundD4A21068.44
tri-N-acetylthis compoundD3A31110.48
tetra-N-acetylthis compoundD2A41152.48
penta-N-acetylthis compoundD1A51194.49
hexa-N-acetylthis compoundA61236.48

Data sourced from a study on accessing N-acetylated this compound with well-defined degrees of acetylation. nih.gov

Glycosylation-based approaches offer a bottom-up chemical synthesis of this compound from monosaccharide or disaccharide building blocks. nih.gov This method provides the highest level of control over the final structure, allowing for the creation of specific linkages and protecting group strategies to build the hexasaccharide chain.

One such approach utilized a dimethylmaleoyl group as a protective group for the amino functions of glucosamine (B1671600) monomers. researchgate.net Through a series of coupling and deprotection steps, researchers synthesized chitotetraose and this compound. nih.gov This strategy involves the creation of glycosyl donors and acceptors from protected monosaccharides, which are then coupled to form larger oligosaccharides. nih.gov For example, a disaccharide glycosyl donor and acceptor can be coupled to form a tetrasaccharide, which is then further elongated to a hexasaccharide. nih.gov The use of specific protecting groups is crucial to direct the glycosylation to the desired position and to allow for selective removal later in the synthesis.

While powerful, these multi-step chemical syntheses can be complex and labor-intensive. specificpolymers.com However, they are invaluable for producing homogenous, well-defined this compound molecules that are essential for detailed biological and structural studies. frontiersin.org

Selective N-Acetylation Strategies

Enzymatic Degradation of Chitin and Chitosan Precursors

Enzymatic degradation provides a milder and often more specific alternative to chemical hydrolysis for the production of this compound. nih.govresearchgate.net This method utilizes enzymes that can cleave the glycosidic bonds in chitin and chitosan, the natural precursors of this compound. nih.gov

Chitinases are enzymes that hydrolyze the β-(1,4)-glycosidic bonds in chitin. unit.nomdpi.com They are categorized as endochitinases, which cleave randomly within the chitin chain, and exochitinases, which act from the ends of the polymer. mdpi.comnih.gov The action of these enzymes on chitin can produce a mixture of chitooligosaccharides, including this compound. nih.gov

The composition of the resulting oligosaccharide mixture can be influenced by the type of chitinase (B1577495) used, the reaction conditions (such as pH and temperature), and the nature of the chitin substrate. pnas.orgjmb.or.kr For instance, some chitinases have been shown to produce this compound as one of the degradation products of chitin. pnas.org Research has shown that different chitinases can have varying efficiencies in degrading chitin and produce different product profiles. unit.no

For example, studies on chitinase B from Serratia marcescens have detailed its processive degradation of chitin, yielding smaller oligosaccharides. pnas.org Furthermore, research on chitinases from Cellvibrio japonicus has identified enzymes with high activity against this compound, suggesting their role in further breaking down this hexamer. unit.no The specificity of certain chitinases can be exploited to produce more defined oligosaccharide products. For instance, some chitinases require an N-acetylglucosamine (GlcNAc) residue at specific subsites for cleavage, which can be used to control the N-acetylation pattern of the resulting products. flinders.edu.au

Chitosanase-Mediated Hydrolysis

Chitosanases (EC 3.2.1.132) are a class of enzymes that catalyze the endo-hydrolysis of β-1,4-glycosidic linkages in chitosan, a deacetylated derivative of chitin. mdpi.com This enzymatic approach is a preferred method for producing chito-oligosaccharides (COS), including this compound, due to its high specificity, mild reaction conditions, and environmentally friendly nature compared to chemical hydrolysis methods. japsonline.comresearchgate.net The enzymatic process avoids the production of monosaccharides and allows for greater control over the molecular weight distribution of the resulting oligosaccharides. researchgate.net

Chitosanases are classified into several glycoside hydrolase (GH) families, including GH-3, GH-5, GH-7, GH-8, GH-46, GH-75, and GH-80, based on their amino acid sequences. nih.gov These enzymes exhibit varying substrate specificities. For instance, some chitosanases exclusively cleave the glycosidic bonds between two D-glucosamine (GlcN) units (D-D linkages), while others can also hydrolyze linkages between a GlcN and an N-acetyl-D-glucosamine (GlcNAc) unit (D-A linkages) or between two GlcNAc units (A-A linkages). nih.gov This specificity is crucial in determining the composition of the final COS mixture.

The production of this compound through chitosanase-mediated hydrolysis involves incubating a chitosan solution with a specific chitosanase under optimized conditions of pH, temperature, and enzyme-to-substrate ratio. japsonline.com For example, research has shown that using a chitosanase from Aspergillus fumigatus can hydrolyze chitopentaose and this compound into smaller units like chitobiose, chitotriose, and chitotetraose. koreascience.kr Similarly, a chitosanase from Bacillus thuringiensis has been used to produce a mixture of COS with degrees of polymerization (DP) mainly ranging from trimers to heptamers, which included this compound. mbl.or.krmbl.or.kr The yield of specific oligomers, such as this compound, can be influenced by factors like the source of the chitosanase and the reaction time. researchgate.net For instance, one study achieved yields of 20% to 45% for the combined total of chitopentaose and this compound by immobilizing a chitosanase on an agar (B569324) gel-coated multidisc impeller. researchgate.netresearchgate.net

The degree of deacetylation (DD) of the initial chitosan substrate also significantly impacts the efficiency of hydrolysis and the profile of the resulting COS. mdpi.com Chitosanases generally show higher activity on chitosans with a high degree of deacetylation. koreascience.kr

The products of the enzymatic hydrolysis are typically a mixture of oligosaccharides of varying lengths. nih.gov Therefore, subsequent purification steps, such as chromatography, are necessary to isolate pure this compound.

Influence of Enzyme Processivity on Oligomer Production

The processivity of an enzyme describes its ability to perform multiple catalytic events on a single polymer chain before dissociating. nih.gov In the context of chitosan hydrolysis, chitosanases can be either processive or non-processive (distributive). A processive enzyme remains bound to the chitosan chain and slides along it, sequentially cleaving glycosidic bonds. nih.govresearchgate.net Conversely, a non-processive enzyme detaches from the substrate after each cleavage event and rebinds at a different location. mdpi.com

The processivity of a chitosanase has a significant impact on the distribution of the resulting chito-oligosaccharide (COS) products. nih.gov Processive hydrolysis tends to produce a higher proportion of smaller oligomers, such as chitobiose, as the enzyme continues to cleave the same chain. In contrast, non-processive enzymes, which act in an endo-lytic fashion, tend to produce a broader range of oligomer sizes initially, as they randomly cleave internal glycosidic bonds within the chitosan polymer. acs.orgresearchgate.net

For the industrial production of specific COS like this compound, the use of non-processive enzyme variants may be more advantageous. nih.gov This is because a non-processive mechanism can lead to a more diverse mixture of oligomers in the initial stages of hydrolysis, from which this compound can be isolated. A processive mechanism, while efficient at breaking down the polymer, might rapidly convert larger oligomers into smaller units, thereby reducing the yield of intermediate-sized products like this compound.

Research has shown that enzyme processivity can be engineered. For example, mutations in the substrate-binding groove of a processive chitinase from Serratia marcescens led to reduced processivity. pnas.org While this reduced the enzyme's ability to degrade crystalline chitin, it dramatically increased the degradation rate of soluble chitosan. pnas.org This highlights the trade-off between processivity and catalytic speed on different substrates and suggests that modifying enzyme processivity could be a strategy to optimize the production of desired COS. pnas.org The degradation of this compound by a wild-type processive chitinase primarily yields chitobiose and chitotetraose, while a non-processive mutant produces both tetramers and dimers in more equal amounts, illustrating the different product profiles resulting from these two modes of action. researchgate.netresearchgate.net

Research on this compound Derivatives and Analogs

N-Acetylated this compound Variants with Defined Degrees of Acetylation

The biological activities of this compound are significantly influenced by its degree of N-acetylation (DA). nih.govresearchgate.net To investigate these structure-activity relationships, researchers have developed methods to synthesize this compound variants with precisely controlled degrees of acetylation. One common approach involves the selective N-acetylation of fully deacetylated this compound ((GlcN)₆). nih.gov

This process allows for the preparation of a series of this compound molecules with one to six N-acetyl groups. Following the selective N-acetylation reaction, the resulting mixture of partially acetylated chitohexaoses can be separated using techniques like ion-exchange chromatography to isolate individual variants with a single, defined DA. nih.gov

The successful synthesis and separation of these variants have been confirmed by mass spectrometry, which shows distinct molecular weights for each degree of acetylation. nih.gov For example, a study successfully prepared and characterized six N-acetylated this compound fractions with molecular weights corresponding to N-acetylthis compound (D₅A₁), di-N-acetylthis compound (D₄A₂), tri-N-acetylthis compound (D₃A₃), tetra-N-acetylthis compound (D₂A₄), penta-N-acetylthis compound (D₁A₅), and hexa-N-acetylthis compound (A₆). nih.gov

The availability of these well-defined N-acetylated this compound variants is crucial for screening their biological activities and identifying specific molecules with potential therapeutic applications. nih.govmedchemexpress.com

Table 1: Molecular Weights of N-Acetylated this compound Variants This table is based on data from a study on the preparation of this compound fractions with different degrees of acetylation.

Compound Name Abbreviation Degree of Acetylation Molecular Weight (Da)
N-acetylthis compound D₅A₁ 1 1026.44
di-N-acetylthis compound D₄A₂ 2 1068.44
tri-N-acetylthis compound D₃A₃ 3 1110.48
tetra-N-acetylthis compound D₂A₄ 4 1152.48
penta-N-acetylthis compound D₁A₅ 5 1194.49
hexa-N-acetylthis compound A₆ 6 1236.48

Modified this compound Structures for Specific Research Applications

To explore and enhance the functionality of this compound for specific research purposes, various chemical modifications can be introduced to its structure. These modifications can alter its physicochemical properties and biological activities. mdpi.comresearchgate.net The primary sites for modification on the this compound molecule are the amino groups and the primary and secondary hydroxyl groups of the constituent glucosamine units. mdpi.com

One example of a targeted modification is the synthesis of biotinylated this compound. Biotinylation involves attaching a biotin (B1667282) molecule to the this compound structure. This modification is particularly useful for studying the interactions of this compound with biological targets, such as proteins and receptors. The high affinity of biotin for streptavidin can be exploited in various bioanalytical techniques, including affinity chromatography and enzyme-linked immunosorbent assays (ELISA), to detect and quantify these interactions.

Other modifications can include the introduction of different functional groups to create derivatives with enhanced properties. For instance, quaternization of the amino groups can improve the antimicrobial activity of chitosan derivatives. mdpi.com Similarly, the introduction of phenolic groups has been shown to increase the antioxidant capacity of chitosan. researchgate.net While these examples often refer to the broader class of chitosan derivatives, the same principles can be applied to the specific modification of this compound to tailor its properties for particular research applications, such as in drug delivery or tissue engineering. mdpi.com The synthesis of such derivatives often involves multi-step chemical reactions with protection and deprotection of functional groups to achieve the desired modification at specific positions on the oligosaccharide chain. researchgate.net

Development and Investigation of Novel this compound Analogs (e.g., AVR-25, AVR-48)

In the quest for more potent and effective therapeutic agents, researchers have developed novel analogs of this compound. Among these are AVR-25 and AVR-48, which are small-molecule derivatives of chitin and this compound. mdpi.commdpi.com These analogs have been identified through medicinal chemistry campaigns and structure-activity relationship studies aimed at improving upon the natural properties of this compound. mdpi.com

AVR-25, a first-generation this compound analog, has demonstrated significant efficacy in various preclinical models of inflammatory diseases. mdpi.comresearchgate.net It has been shown to reduce lung injury and inflammation in models of acute lung injury and bronchopulmonary dysplasia. mdpi.comayuvis.com Furthermore, AVR-25 has shown protective effects in mouse models of polymicrobial sepsis. researchgate.netunimore.it

AVR-48 is a second-generation analog developed to have improved physicochemical properties and to facilitate large-scale manufacturing. mdpi.com Studies have indicated that AVR-48 may be a more potent lead compound than AVR-25. mdpi.com It has shown promise in preventing experimental bronchopulmonary dysplasia and associated pulmonary hypertension in newborn mice. mdpi.com Like its predecessor, AVR-48 has demonstrated anti-inflammatory properties and has been effective in protecting against sepsis-induced organ injury. mdpi.comunimore.it The therapeutic action of AVR-48 is believed to be systemic, targeting circulating immune cells. mdpi.com Research suggests that AVR-48 can modulate the immune response by binding to receptors such as Toll-like receptor 4 (TLR4) and CD163 on monocytes and macrophages, leading to an intermediary activation state that enhances bacterial phagocytosis while decreasing inflammation. mdpi.com

The development of these this compound analogs highlights the potential for modifying the basic this compound structure to create novel therapeutic candidates with enhanced efficacy and improved drug-like properties for treating a range of inflammatory conditions. mdpi.commdpi.com

Advanced Analytical Techniques for Structural Characterization in Research

The precise structural characterization of this compound and its derivatives is fundamental to understanding their structure-function relationships. researchgate.net A variety of advanced analytical techniques are employed for this purpose, each providing unique insights into the molecular architecture of these compounds.

Mass Spectrometry (MS) is another critical tool, particularly for determining the molecular weight and the degree of polymerization (DP) of chito-oligosaccharides. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. nih.govresearchgate.net These methods can accurately measure the mass of this compound and its derivatives, allowing for the confirmation of their composition, including the number of acetyl groups present. mbl.or.krnih.gov The combination of MS with chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), provides a powerful platform for analyzing complex mixtures of chito-oligosaccharides. researchgate.net

X-ray Diffraction (XRD) provides information about the crystalline structure and long-range order of materials. researchgate.net While this compound in solution is not crystalline, XRD can be used to analyze its structure in the solid state, providing insights into its packing and conformation.

Spectroscopic Methods such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer information about the chemical bonds and functional groups present in the molecule. researchgate.net These techniques can be used to confirm the presence of key functional groups, such as amide and hydroxyl groups, and to monitor chemical modifications. nanopharm.co.uk

The combination of these orthogonal analytical techniques provides a comprehensive structural characterization of this compound and its analogs, which is essential for correlating their specific structural features with their observed biological activities. researchgate.netnanopharm.co.uk

Table 2: Comparison of Key Analytical Techniques for this compound Characterization This table provides a general comparison of the primary applications of these techniques in the context of this compound analysis.

Technique Primary Information Provided Advantages
NMR Spectroscopy Detailed atomic-level structure, sequence of monomer units, glycosidic linkage positions, conformation. measurlabs.comnih.gov Non-destructive, provides rich structural detail in solution. measurlabs.com
Mass Spectrometry (MS) Molecular weight, degree of polymerization, degree of acetylation. mdpi.com High sensitivity, accurate mass determination. ebi.ac.uk
Chromatography (e.g., HPLC) Separation and purification of oligomers from a mixture, quantification. researchgate.net High resolution separation, can be coupled with other detectors like MS.
FT-IR/Raman Spectroscopy Identification of functional groups, monitoring of chemical modifications. researchgate.net Relatively rapid analysis, provides a molecular fingerprint.
X-ray Diffraction (XRD) Crystalline structure, long-range order in the solid state. researchgate.net Definitive for determining crystal structure.

Mass Spectrometry (MS, ESI/MS2, MALDI-TOF MS) for Oligomer Identification and Acetylation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound and other chitooligosaccharides (COS). It allows for precise determination of molecular weight, which in turn reveals the degree of polymerization (DP) and the degree of acetylation (DA).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is frequently used for the analysis of COS mixtures. researchgate.netrcpath.orgbioneer.com This soft ionization technique is well-suited for large, fragile biomolecules as it minimizes fragmentation. rcpath.org In a typical MALDI-TOF MS analysis, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. bioneer.commdpi.com The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio (m/z), allowing for the identification of different oligomers. For instance, MALDI-TOF MS has been used to identify this compound with a molecular weight corresponding to an [M+H]⁺ ion at 990.1 Da. researchgate.net This technique can also be used to analyze the components of food-grade COS, revealing oligomers with varying degrees of polymerization from DP4 to DP10. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful tool, often coupled with tandem mass spectrometry (MS/MS or MS2) for more detailed structural elucidation. nih.govresearchgate.net ESI is a soft ionization method that generates ions directly from a solution, making it highly compatible with liquid chromatography (LC). nih.gov ESI-MS has been successfully used to analyze this compound fractions with different degrees of N-acetylation. researchgate.netresearchgate.net For example, in the ESI/MS spectrum of partially N-acetylated chitohexaoses, distinct ion peaks corresponding to different acetylation states can be observed. nih.gov

Tandem Mass Spectrometry (ESI-MS/MS) provides sequential structural information by inducing fragmentation of a selected parent ion. nih.govulisboa.pt This is particularly valuable for determining the specific pattern of acetylation along the this compound chain. By analyzing the fragmentation patterns, researchers can distinguish between different isomers. nih.gov For instance, to facilitate the identification of fragmentation from the reducing or non-reducing end, a fluorescent tag like 2-aminoacridone (B130535) (amac) can be introduced at the reducing end of the molecule before MS analysis. nih.gov The resulting Y-type fragment ions can then reveal the sequence of acetylated and deacetylated units. nih.gov Studies have utilized ESI-MS/MS to identify specific acetylation patterns such as DAAA, ADAA, and AADA in partially deacetylated chitin oligomers. nih.gov

Table 1: Mass Spectrometry Techniques for this compound Analysis
TechniqueApplicationKey Findings/ObservationsReference
MALDI-TOF MSOligomer IdentificationIdentified this compound with [M+H]⁺ = 990.1 Da. researchgate.net researchgate.net
ESI-MSAnalysis of Acetylation DegreeObserved ion peaks corresponding to N-acetylthis compound (D5A1), di-N-acetylthis compound (D4A2), tri-N-acetylthis compound (D3A3), and tetra-N-acetylthis compound (D2A4). nih.gov nih.gov
ESI-MS/MSAcetylation Pattern AnalysisUsed to sequence N-acetylated chitohexaoses by analyzing fragmentation patterns after tagging with 2-aminoacridone (amac). nih.gov Revealed specific deacetylation patterns of chitin deacetylases. nih.gov nih.govnih.gov

Spectroscopic Methods (e.g., Circular Dichroism) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary and tertiary structures of chiral molecules like this compound in solution. chiralabsxl.comsubr.edu CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the molecule's three-dimensional conformation. chiralabsxl.com

In the context of oligosaccharides and the proteins they interact with, CD spectroscopy provides valuable insights into conformational changes. nih.gov For example, studies on the interaction of chitooligosaccharides with proteins, such as cucumber phloem exudate lectin (CPL), have used CD to show that the protein's secondary and tertiary structures remain stable across a wide range of pH and temperatures. researchgate.net While direct CD studies focusing solely on the conformation of this compound itself are less common in the provided literature, the technique is widely applied to understand the conformational stability of related biomacromolecules and their complexes. nih.govnih.gov The conformation of a peptide or oligosaccharide is crucial as it dictates its biological function. subr.edu Factors such as temperature, solvent polarity, and pH can influence these conformations. subr.edu

Table 2: Application of Circular Dichroism in Related Studies
Study FocusKey Application of CDObservationReference
Protein-Carbohydrate Interaction (CPL with CHOs)Conformational Stability of the ProteinThe secondary and tertiary structures of the lectin were nearly unaltered in the pH range of 3.0-10.0 and up to 90 °C. researchgate.net researchgate.net
General Peptide Conformational AnalysisInvestigating Secondary StructureCD can distinguish between α-helix, β-sheet, and random coil structures in peptides. subr.edu subr.edu
Oligodeoxynucleotide ConformationEffect of Divalent CationsCD spectra indicated stable conformations of ODNs in solution and were strongly dependent on sequence and composition. nih.gov nih.gov

Chromatographic Separation Techniques (e.g., Gel Filtration, Ion-Exchange Chromatography, TLC)

The separation and purification of this compound from mixtures of chitooligosaccharides with varying degrees of polymerization and acetylation is a critical step for research and application. Various chromatographic techniques are employed, each leveraging different physicochemical properties of the molecules.

Ion-Exchange Chromatography (IEX) is a highly effective method for separating charged molecules. phenomenex.com Since chitooligosaccharides like this compound contain amino groups, they become positively charged at acidic pH and can be separated on a cation-exchange column. researchgate.netcytivalifesciences.com The separation is based on the principle that molecules with a higher number of charged groups (amino groups in this case) will bind more strongly to the stationary phase and thus require a higher salt concentration to be eluted. researchgate.net This technique has been successfully used to isolate five glucosamine oligomers, from chitobiose to this compound, with purities over 90%. researchgate.net The separation can be monitored by UV detection at around 210 nm. researchgate.net

Gel Filtration Chromatography , also known as Size Exclusion Chromatography (SEC), separates molecules based on their size. bio-rad.comupcollege.ac.in The stationary phase consists of porous beads. bio-rad.com Larger molecules that cannot enter the pores travel around the beads and elute first, while smaller molecules that can enter the pores have a longer path and elute later. bio-rad.comupcollege.ac.in Gel filtration is often used for desalting COS solutions after IEX or for separating oligomers based on their differing molecular weights. researchgate.netmdpi.com For example, a Sephadex G-10 column can be used for desalting fractions collected from an ion-exchange column. researchgate.net

Thin Layer Chromatography (TLC) is a simpler and faster technique often used for monitoring the presence of COS in a sample. researchgate.net While not typically used for large-scale purification, it provides a quick qualitative assessment of the components in a mixture. researchgate.net

Table 3: Chromatographic Techniques for this compound Separation
TechniquePrinciple of SeparationApplication in this compound ResearchReference
Ion-Exchange Chromatography (IEX)ChargeSeparation of chitooligosaccharides (DP 2-6) based on the number of amino groups. This compound is collected as a distinct fraction. researchgate.netscience.gov researchgate.netscience.gov
Gel Filtration Chromatography (SEC)SizeDesalting of this compound fractions and separation of oligomers based on molecular weight. researchgate.netmdpi.com researchgate.netmdpi.com
Thin Layer Chromatography (TLC)Partition/AdsorptionQualitative detection of chitooligosaccharides in samples. researchgate.net researchgate.net

Biological Activities and Mechanistic Research of Chitohexaose at the Molecular and Cellular Level

Research into Anti-Inflammatory Processes (Non-Clinical Focus)

Chitohexaose has demonstrated notable anti-inflammatory effects by modulating key signaling pathways and the production of inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound (referred to as COS6 in some studies) has been shown to significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net It also suppresses the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.netplos.orgnih.gov

The primary mechanism for these anti-inflammatory actions involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netmdpi.com this compound can inhibit the activation of the NF-κB pathway by down-regulating the expression of Toll-like receptor 2 (TLR2). nih.govresearchgate.netmdpi.com Furthermore, it has been shown to interact with Toll-like receptor 4 (TLR4), which is the primary receptor for LPS. plos.orgnih.govmdpi.com By binding to TLR4, this compound can competitively inhibit LPS-induced inflammatory responses. plos.orgnih.gov This interaction not only blocks the classical inflammatory pathway but also activates an alternative pathway in macrophages, leading to the production of the anti-inflammatory cytokine IL-10. plos.orgnih.gov This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory responses highlights the potential of this compound in managing inflammatory conditions. plos.orgnih.govmdpi.com

Table 1: Summary of Anti-Inflammatory Effects of this compound

Effect Key Findings Affected Molecules/Pathways
Inhibition of Inflammatory Mediators Significantly reduces the production of NO, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. nih.govresearchgate.netplos.org iNOS, TNF-α, IL-6, IL-1β
Modulation of Signaling Pathways Inhibits the activation of the NF-κB signaling pathway. nih.govresearchgate.netmdpi.com NF-κB, TLR2, TLR4
Alternative Macrophage Activation Induces an alternative activation pathway in macrophages, leading to the production of the anti-inflammatory cytokine IL-10. plos.orgnih.gov IL-10, Arginase-1

Investigations into Antimicrobial Mechanisms (In Vitro Studies)

This compound and other chitosan (B1678972) derivatives exhibit antimicrobial properties against a range of microorganisms, including bacteria and fungi. mdpi.com

Interactions with Bacterial Cell Walls and Membranes

The primary antimicrobial mechanism of chitosan and its derivatives, including this compound, involves interaction with the bacterial cell envelope. The positively charged amino groups of this compound can interact electrostatically with negatively charged components on the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. mdpi.comresearchgate.net This interaction can lead to the disruption of the cell wall and membrane, increasing their permeability and causing the leakage of intracellular components, which ultimately leads to cell death. nih.gov For Gram-negative bacteria, high molecular weight chitosan can also block nutrient exchange by binding to porins on the outer membrane. mdpi.com

Inhibition of Fungal Growth and Cellular Processes

This compound and other low-molecular-weight chitosans can inhibit fungal growth through various mechanisms. mdpi.com They can pass through the fungal cell wall and membrane to interfere with the synthesis of DNA, RNA, and proteins. mdpi.com Additionally, they can cause mitochondrial dysfunction in fungi. mdpi.com The interaction of chitosan with the fungal cell membrane can lead to its disruption, causing leakage of intracellular contents. jmb.or.kr Furthermore, chitinase (B1577495) activity in pathogenic fungi can be overexpressed in the presence of high concentrations of chitosan, leading to the degradation of chitin (B13524), a crucial component of the fungal cell wall, thereby destroying the cell wall integrity. mdpi.com

Plant-Chitohexaose Interactions and Defense Elicitation

This compound acts as a microbe-associated molecular pattern (MAMP), triggering defense responses in plants. nih.gov This elicitation of plant immunity is a key aspect of its biological activity.

Perception Systems and Receptor-Mediated Signaling in Plants (e.g., LysM Receptors)

Plants perceive this compound through pattern recognition receptors (PRRs) located on the cell surface, many of which contain lysin motif (LysM) domains. oup.comoup.com In Arabidopsis, the LysM receptor-like kinase CERK1 is a major chitin-binding protein and is essential for chitin perception. nih.govnih.gov Computational and in vitro binding assays have confirmed the direct interaction between CERK1 and this compound. nih.gov Another LysM receptor-like kinase, LYK4, also plays a role in chitin signaling, although its effect is more moderate compared to CERK1. oup.com In legumes, specific LysM receptors like LjLYS6 and MtLYK9 are involved in chitin perception for defense, and are functionally separate from the receptors that perceive symbiotic Nod factors. pnas.org The binding of this compound to these receptors initiates a downstream signaling cascade, a crucial first step in activating plant defenses. maven.earth

Induction of Defense-Associated Gene Expression (e.g., WRKY22, GST1, RAR1, EDS1, PAL1, NPR2, ICS1)

Following the perception of this compound by LysM receptors, a signaling cascade is activated, leading to the expression of a suite of defense-associated genes. oup.comamazonaws.comresearchgate.net In citrus, treatment with hexaacetyl-chitohexaose has been shown to upregulate the expression of genes such as WRKY22, GST1, RAR1, EDS1, PAL1, and NPR2 within one hour of treatment. oup.comamazonaws.comresearchgate.net Concurrently, the expression of ICS1 was downregulated. oup.comamazonaws.comresearchgate.net This effect, however, was transient, with gene expression levels returning to baseline by 18 hours post-treatment. nih.govoup.comresearchgate.net These genes are markers for various defense pathways, including pathogen-associated molecular pattern-triggered immunity (PTI) and salicylic (B10762653) acid (SA) signaling. oup.com For example, WRKY22 and GST1 are known PTI marker genes, while PAL1 and ICS1 are involved in SA biosynthesis, and NPR2 is involved in SA signaling. oup.com The induction of these genes indicates a broad-spectrum activation of the plant's defense machinery in response to this compound.

Table 2: Defense-Associated Genes Induced by this compound in Citrus

Gene Function/Pathway Expression Change
WRKY22 PTI marker Upregulated
GST1 PTI marker Upregulated
RAR1 PTI and effector-triggered immunity perception and signaling Upregulated
EDS1 PTI and effector-triggered immunity perception and signaling Upregulated
PAL1 Salicylic acid biosynthesis Upregulated
NPR2 Salicylic acid signaling Upregulated
ICS1 Salicylic acid biosynthesis Downregulated

Effects on Plant Growth and Morphology in Response to Elicitation

The elicitation of plant immune responses by this compound can have discernible effects on plant growth and morphology. The activation of defense mechanisms is an energy-intensive process that often leads to a trade-off between defense and growth. apsnet.orgmdpi.com

The immune response triggered by this compound involves the production of various defense-related compounds and structural reinforcements that can alter plant morphology. nih.govmdpi.com These can include the lignification of cell walls, which provides a physical barrier against pathogens. apsnet.org Furthermore, the activation of defense signaling pathways can lead to systemic responses affecting the entire plant. apsnet.org

The perception of this compound as a danger signal prompts the plant to reallocate resources from growth-related processes to defense. mdpi.comnih.gov This can manifest as stunted growth, altered leaf development, or changes in root architecture. The extent of these morphological changes often depends on the concentration of the elicitor and the duration of exposure.

Alteration of Herbivore Feeding Behavior (e.g., Anti-feedant Effects)

This compound and its derivatives can act as potent signaling molecules that alter the feeding behavior of herbivorous insects, primarily by inducing anti-feedant effects. nih.govnih.gov This response is part of a plant's induced defense strategy against herbivory. nih.gov When a plant perceives molecules like hexaacetyl-chitohexaose, a derivative of chitin found in insect exoskeletons, it can trigger a defense response that makes the plant less palatable to herbivores. nih.govnih.gov

Studies on the Asian citrus psyllid (ACP), a significant pest in citrus cultivation, have demonstrated that treatment of citrus leaves with hexaacetyl-chitohexaose leads to a notable reduction in insect feeding. nih.govnih.gov Electrical penetration graph (EPG) recordings, which monitor the feeding behavior of piercing-sucking insects, revealed that ACP on treated leaves exhibited reduced intercellular probing and xylem feeding. nih.govnih.gov Furthermore, the duration of non-probing activity by the insects increased, indicating a deterrent effect. nih.gov

The anti-feedant effect is a consequence of the plant's induced defenses, which can include the production of secondary metabolites that are toxic or repellent to herbivores. mdpi.comgre.ac.uk These chemical defenses can interfere with the insect's digestion or act as a feeding deterrent. mdpi.com The activation of defense-associated genes in the plant upon perception of this compound derivatives underscores the molecular basis for these anti-feedant properties. nih.gov This strategy of producing anti-feedant compounds helps to minimize tissue damage from herbivores, thereby enhancing the plant's survival and fitness. mdpi.comgre.ac.uk

Cell Proliferation and Differentiation Studies (In Vitro Models)

Impact on Myoblast Fusion and Gene Expression (e.g., GLUT4 mRNA)

This compound, specifically in the form of hexa-N-acetyl-D-glucosamine (GlcNAc6), has been shown to play a significant role in modulating the fusion and differentiation of myoblasts, the precursor cells of muscle fibers. mdpi.comnih.govnih.gov In vitro studies using the C2C12 mouse myoblast cell line have demonstrated that microtopographical cues composed of this compound can promote the differentiation of myoblasts into myotubes, even in the absence of traditional differentiation-inducing media. mdpi.comnih.govnih.gov

The physical structure of this compound substrates can guide the alignment of myoblasts, which in turn facilitates their fusion into multinucleated myotubes. mdpi.comnih.gov This process is thought to be mediated by integrin-based adhesion complexes, suggesting that the interaction between the cell surface and the this compound oligomers is a critical step in initiating myotube formation. mdpi.com

A key aspect of myoblast differentiation and function is the regulation of glucose uptake. Research has shown that this compound micropatterns can enhance the expression of Glucose Transporter Type 4 (GLUT4) mRNA. mdpi.comresearchgate.net GLUT4 is a major glucose transporter in muscle cells, and its expression is crucial for contraction-stimulated glucose uptake. mdpi.comnih.gov Overexpression of GLUT4 was observed in C2C12 cells cultured on this compound patterns, particularly at later stages of differentiation. mdpi.com This suggests that this compound not only promotes the morphological changes associated with myoblast fusion but also influences the metabolic machinery of the developing muscle cells. The increased GLUT4 expression and subsequent glucose uptake are indicative of the functional maturation of the myotubes. mdpi.comnih.gov

Table 1: Effect of this compound on Myoblast Fusion and Gene Expression
ParameterObservationAssociated Gene/ProteinReference
Myoblast FusionPromotes fusion into myotubesIntegrins mdpi.com
Cell AlignmentGuides preferential alignment of myoblastsNot specified mdpi.comnih.gov
Gene ExpressionEnhances mRNA expressionGLUT4 mdpi.comresearchgate.net
Gene ExpressionIncreases expression of myosin heavy chain (MyHC) isoformsMyHC mdpi.comnih.gov
Glucose UptakeIncreases glucose uptake rateGLUT4 mdpi.com

Effects on Various Cancer Cell Lines (e.g., A549, Sarcoma 180, MM-46)

This compound has demonstrated potent antitumor activity against various cancer cell lines. researchgate.netiiarjournals.org Studies have shown that among different chitooligomers, this compound exhibits a significant inhibitory effect on the proliferation of A549 human lung cancer cells. researchgate.netnih.gov The mechanism behind this inhibition involves the downregulation of key regulatory proteins. Specifically, this compound has been found to significantly decrease the mRNA expression levels of cyclin D1 and Bcl-xl in A549 cells. researchgate.net The reduction in cyclin D1 leads to the suppression of tumor cell proliferation, while the downregulation of the pro-survival protein Bcl-xl promotes apoptosis (programmed cell death) of the cancer cells. researchgate.net

In addition to its effects on A549 cells, this compound has also shown efficacy against Sarcoma 180 and MM-46 (mouse mammary tumor) cells. Research indicates that this compound, along with its acetylated form, is effective in stimulating the host's immune system to act against the growth of transplanted Sarcoma 180 solid tumors in mice. iiarjournals.org While some studies suggest that this compound may not have a direct cytotoxic effect on Sarcoma 180 cells, its antitumor activity is believed to be mediated through immunomodulation. iiarjournals.orgspandidos-publications.com This involves promoting the differentiation of peripheral blood mononuclear cells and the secretion of anti-tumor cytokines like IL-2 and IFN-γ. spandidos-publications.com Furthermore, this compound has been observed to inhibit the expression of vascular endothelial growth factor (VEGF) mRNA in Sarcoma 180 tumors, which is crucial for tumor angiogenesis. spandidos-publications.com

The antitumor properties of this compound highlight its potential as a therapeutic agent, acting through multiple mechanisms that include direct inhibition of cancer cell proliferation, induction of apoptosis, and modulation of the host immune response. researchgate.netiiarjournals.orgspandidos-publications.com

Table 2: Effects of this compound on Cancer Cell Lines
Cell LineEffectMechanismReference
A549 (Human Lung Cancer)Inhibition of proliferationDownregulation of Cyclin D1 and Bcl-xl mRNA researchgate.net
Sarcoma 180 (Mouse Sarcoma)Inhibition of tumor growthImmunostimulation, inhibition of VEGF mRNA iiarjournals.orgspandidos-publications.com
MM-46 (Mouse Mammary Tumor)Antitumor activityNot explicitly detailed in the provided context iiarjournals.org

Modulation of Stem Cell Behavior (e.g., Mesenchymal Stem Cells)

This compound has been investigated for its effects on the behavior of mesenchymal stem cells (MSCs), which are multipotent stromal cells that can differentiate into a variety of cell types. nih.gov Studies comparing the effects of deacetylated this compound with its acetylated counterpart (N-Acetyl this compound) on human bone marrow-derived MSCs have revealed differential effects on gene expression and cytokine secretion. nih.gov

While this compound was found to influence the gene expression and cytokine secretion of MSCs, the effects were noted to be less potent compared to the acetylated form. nih.gov This suggests that the degree of acetylation is a critical factor in determining the bioactivity of these oligomers on MSCs. nih.gov The modulation of MSC behavior by this compound and its derivatives points to their potential application in tissue engineering and regenerative medicine, where guiding stem cell differentiation and function is paramount. frontiersin.org

The interaction of this compound with MSCs can influence their paracrine signaling, which is a key mechanism through which MSCs exert their therapeutic effects by secreting various bioactive molecules that modulate the local microenvironment. mdpi.com This can include the secretion of anti-inflammatory cytokines and growth factors that can influence the behavior of surrounding cells. mdpi.com The ability of this compound to modulate these properties of MSCs opens up possibilities for its use in developing novel cell-based therapies. mdpi.comnih.gov

Enzyme Inhibition and Activity Modulation Research (e.g., Acetylcholinesterase)

This compound has demonstrated the ability to modulate the activity of certain enzymes, a key aspect of its biological function. Research has specifically pointed to its inhibitory effects on acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. jst.go.jpnih.govwikipedia.org The inhibition of AChE by inhibitors leads to an accumulation of acetylcholine, which in turn enhances the stimulation of nicotinic and muscarinic receptors, disrupting normal neurotransmission. nih.gov

Studies have explored the potential of chitooligosaccharide derivatives as acetylcholinesterase inhibitors. jst.go.jp While detailed kinetic studies on this compound's direct inhibition of AChE are part of ongoing research, the foundational principle lies in the interaction between the this compound molecule and the enzyme's active site. This interaction can prevent the substrate, acetylcholine, from binding, thereby reducing the enzyme's catalytic activity. The effectiveness of such inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to decrease the enzyme's activity by 50%.

Protein Binding and Molecular Interactions

The biological activities of this compound are fundamentally linked to its ability to bind to specific proteins. These interactions are highly selective and are often the initial step in a cascade of cellular events.

This compound is known to interact with the carbohydrate-binding clefts of various proteins, including phloem protein 2 (PP2) lectins and bacterial porins. researchgate.netebi.ac.ukresearchgate.net

PP2 Lectins: In plants, PP2 lectins, found in the phloem sap, play roles in defense mechanisms and wound sealing. researchgate.netebi.ac.uk this compound binds with high specificity to the extended binding clefts of these lectins. researchgate.net For instance, research on pumpkin phloem lectin (PPL) has shown that the binding pocket can accommodate multiple N-acetylglucosamine (GlcNAc) residues. nih.gov The interaction of this compound with these lectins can even promote the formation of protein oligomers. researchgate.net Specifically, with a lectin from ivy gourd (CIA24), this compound binding leads to a sharp decrease in binding stoichiometry, suggesting that the protein may dimerize in its presence. nih.govresearchgate.net

Porins: In bacteria, porins are channel-forming proteins in the outer membrane that facilitate the transport of specific molecules. This compound has been shown to bind with high affinity to chitooligosaccharide-specific porins, such as VhChiP from Vibrio campbellii. biorxiv.orgnih.gov The VhChiP channel lumen contains multiple binding sites that can fully accommodate a this compound molecule. biorxiv.org This binding is crucial for the uptake of chitin-derived nutrients by the bacteria. researchgate.netbiorxiv.orgresearchgate.net Similarly, the E. coli porin, EcChiP, also demonstrates specific binding to chitooligosaccharides, with this compound being a key ligand. nih.gov

Isothermal titration calorimetry (ITC) is a technique that directly measures the heat changes associated with molecular interactions, providing key thermodynamic parameters like binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). harvard.edutainstruments.com

ITC studies have been instrumental in characterizing the binding of this compound to various proteins. For the interaction with pumpkin phloem lectin (PPL), this compound exhibits a significantly higher binding affinity compared to smaller chitooligosaccharides, with a binding constant (Ka) of 6.16 x 106 M-1. nih.govresearchgate.net This binding is primarily driven by a favorable enthalpy change (negative ΔH), indicating that hydrogen bonding and van der Waals interactions are the main stabilizing forces. nih.gov

In the case of the E. coli porin EcChiP, ITC measurements revealed a binding constant of 2.5 x 105 M-1 for this compound. nih.gov Interestingly, this binding process was found to be endothermic and driven by entropy. nih.gov For the VhChiP porin, this compound is the best substrate with an exceptionally high binding constant of 5.0 x 106 M-1. nih.gov The binding of this compound to human cartilage chitinase 3-like protein 2 (YKL-39) is also primarily enthalpy-driven. nih.gov

Table 1: Thermodynamic Parameters of this compound Binding to Various Proteins

ProteinBinding Constant (Ka) (M-1)Enthalpy Change (ΔH)Driving ForceSource(s)
Pumpkin Phloem Lectin (PPL)6.16 x 106Favorable (Negative)Enthalpy nih.govresearchgate.net
E. coli Porin (EcChiP)2.5 x 105Unfavorable (Positive)Entropy nih.gov
Vibrio harveyi Porin (VhChiP)5.0 x 106Not specifiedNot specified nih.gov
Human YKL-39Micromolar KdFavorable (Negative)Enthalpy nih.gov

Fluorescence spectroscopy is another powerful technique used to study protein-ligand interactions. It relies on monitoring changes in the intrinsic fluorescence of a protein, often from tryptophan residues, upon ligand binding. nih.gov

The binding of this compound to the E. coli porin EcChiP caused a concentration-dependent enhancement of the protein's intrinsic fluorescence, yielding a binding constant of 2.9 x 105 M-1, which is consistent with ITC data. nih.gov Similarly, the binding of this compound to the VhChiP porin from Vibrio campbellii was studied by titrating the protein with the sugar and observing changes in tryptophan fluorescence. biorxiv.org This method allowed for the determination of the binding affinity, which was found to be highest for this compound compared to other chitooligosaccharides. biorxiv.org For the BGL24 lectin from bottle gourd, fluorescence titrations showed a significant increase in association constants when the ligand size increased from chitotriose to chitotetraose, with only a marginal increase for this compound. nih.gov

Research Applications and Future Directions for Chitohexaose

Utilization in Biological and Biochemical Assays

Chitohexaose serves as a valuable tool in various biological and biochemical assays. It is frequently used as a substrate to determine the activity of chitinases, enzymes that break down chitin (B13524). For instance, the degradation of this compound can be monitored to assess the enzymatic activity of chitinases from different sources. Furthermore, this compound is employed in enzyme-linked immunosorbent assays (ELISAs) for the detection of chitooligosaccharides. oup.com

The study of protein-carbohydrate interactions is another area where this compound is instrumental. uky.eduntnu.nowikipedia.org Researchers use techniques like isothermal titration calorimetry to quantify the binding affinity of this compound to various proteins, such as lectins and carbohydrate-binding modules (CBMs). researchgate.netunl.pt These studies provide insights into the molecular recognition processes that are fundamental to many biological events. uky.eduntnu.no For example, investigations have explored the interaction of this compound with the carbohydrate-binding cleft of specific proteins, identifying the amino acid residues crucial for this binding. researchgate.net Additionally, this compound is utilized in single-channel recordings and liposome (B1194612) swelling assays to probe the permeability and substrate affinity of protein channels like the chitoporin from Vibrio harveyi. a-z.lu

Contributions to Understanding Innate Immunity Mechanisms

This compound has emerged as a significant molecule for dissecting the mechanisms of innate immunity. plos.orgnih.gov Research has demonstrated that this compound can activate macrophages, a key component of the innate immune system, through an alternative pathway. plos.orgnih.govnih.gov This activation is mediated by Toll-like receptor 4 (TLR4), a pattern recognition receptor that typically recognizes bacterial lipopolysaccharide (LPS). plos.orgnih.govcore.ac.uknih.gov

Upon binding to TLR4, this compound induces the upregulation of Arginase-1 and the release of the anti-inflammatory cytokine IL-10 from macrophages. plos.orgnih.govayuvis.com This is in stark contrast to the classical activation of macrophages by LPS, which leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. plos.org Notably, this compound has been shown to inhibit this LPS-induced inflammatory response both in vitro and in vivo. plos.orgnih.gov This antagonistic effect on the LPS-mediated inflammatory cascade highlights the potential of this compound in modulating immune responses. plos.org Studies have also indicated that this compound can stimulate the release of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) from macrophages under certain conditions. tandfonline.com

Role in Plant Protection Strategies and Crop Science Research

In the realm of plant science, this compound is recognized as a potent elicitor of plant defense mechanisms. apsnet.orgapsnet.orgnih.govmdpi.com Plants perceive this compound as a pathogen-associated molecular pattern (PAMP), triggering a state of heightened defense known as PAMP-triggered immunity (PTI). mdpi.comoup.com This response is initiated by the recognition of this compound by specific plant receptors. mdpi.com

Upon recognition, this compound induces a cascade of defense responses. In rice suspension cultures, N-acetylthis compound has been shown to induce the production of chitinase (B1577495), a pathogenesis-related (PR) protein that can degrade fungal cell walls. tandfonline.com It also prompts a rapid increase in the activity of L-phenylalanine ammonia-lyase (PAL), an enzyme involved in the synthesis of antimicrobial compounds called phytoalexins. tandfonline.comgau.edu.bd Research in citrus plants has demonstrated that hexaacetyl-chitohexaose can upregulate the expression of various defense-associated genes. oup.com Furthermore, studies on the model plant Physcomitrella patens have revealed that this compound triggers a global calcium signaling response, a key event in the activation of plant immunity. apsnet.orgapsnet.org These findings underscore the potential of this compound and its derivatives in developing novel strategies for crop protection. nih.govresearchgate.net

Potential as Research Tools for Biomaterial Science

The unique properties of this compound and its parent polymer, chitosan (B1678972), make them attractive for research in biomaterial science, particularly in the development of drug delivery systems. researchgate.netmdpi.commdpi.com Chitosan-based nanoparticles are being extensively investigated as carriers for various therapeutic agents. mdpi.commdpi.com The biodegradability, biocompatibility, and mucoadhesive nature of chitosan are highly desirable characteristics for such applications. mdpi.commdpi.com

Research in this area focuses on creating nanoparticles that can encapsulate drugs, protect them from degradation, and facilitate their controlled release at specific sites. mdpi.commdpi.com The positively charged amino groups of chitosan allow for electrostatic interactions with negatively charged molecules, enabling the formation of stable nanoparticle complexes. mdpi.com While much of the research utilizes chitosan polymers, the study of well-defined oligosaccharides like this compound can provide fundamental insights into the interactions between these materials and biological systems, aiding in the rational design of advanced biomaterials.

Advanced Research Models and Systems for this compound Study

In vitro cell culture systems are indispensable for elucidating the cellular and molecular mechanisms of this compound action. plos.orgnih.govtandfonline.com Macrophage cell lines, such as RAW264.7, and primary macrophages isolated from mice are commonly used to study the immunomodulatory effects of this compound. plos.orgnih.govmdpi.com These systems allow for controlled experiments to investigate signaling pathways, gene expression changes, and cytokine production in response to this compound treatment. plos.orgtandfonline.commdpi.com For example, studies using murine macrophages have been instrumental in demonstrating that this compound activates macrophages via the TLR4 receptor, leading to an anti-inflammatory phenotype. plos.orgnih.gov

Human peripheral blood mononuclear cells (PBMCs) and isolated monocytes are also utilized to confirm the effects of this compound on human immune cells. plos.orgnih.govresearchgate.net In addition to immune cells, cancer cell lines have been used in research involving this compound and related chitosan oligosaccharides. iiarjournals.orgnih.gov For instance, studies have explored the effects of these compounds on the growth of human breast cancer cell lines like MCF-7. iiarjournals.org Furthermore, cell lines such as the 293 cell line are used in various biochemical and molecular biology studies related to chitosan and its derivatives. nih.govspandidos-publications.com

Table 1: Examples of In Vitro Cell Culture Systems Used in this compound Research

Cell Type/LineResearch FocusKey Findings
Murine MacrophagesInnate immunity, TLR4 signalingThis compound activates macrophages via TLR4, inducing an alternative activation pathway and inhibiting LPS-induced inflammation. plos.orgnih.gov
Human Monocytes/PBMCsInnate immunity, Cytokine productionThis compound upregulates IL-10 production and inhibits LPS-induced pro-inflammatory cytokines. plos.orgnih.govresearchgate.net
RAW264.7 MacrophagesImmunomodulationN-acetyl chitooligosaccharides can promote the production of pro-inflammatory cytokines. mdpi.com
MCF-7 Breast Cancer CellsAnticancer effectsChitinase, which can be induced by this compound, shows lytic activity against MCF-7 cells. iiarjournals.org
Rice Suspension CulturePlant defense responsesN-acetylthis compound induces chitinase and L-phenylalanine ammonia-lyase activity. tandfonline.com

Animal models, particularly mouse models, are crucial for evaluating the in vivo efficacy and biological effects of this compound in a complex physiological system. nih.goviiarjournals.org Mouse models of endotoxemia and sepsis are widely used to investigate the protective effects of this compound against systemic inflammation. plos.orgnih.govayuvis.com In these models, mice are challenged with a lethal dose of LPS, and the administration of this compound has been shown to protect against mortality by blocking the production of inflammatory mediators. plos.orgnih.gov Furthermore, this compound has demonstrated the ability to reverse established endotoxemia in mice. plos.orgnih.gov

Mouse models of polymicrobial infection, such as the cecal ligation and puncture (CLP) model, are also employed to study the therapeutic potential of this compound analogs in sepsis. researchgate.netresearchgate.netnih.gov In addition to infection models, mouse models are used to study the anti-tumor effects of this compound and related compounds. iiarjournals.org For example, the growth of transplanted tumors in mice has been shown to be inhibited by certain chito-oligosaccharides, with this compound being one of the most effective. iiarjournals.org

Table 2: Examples of Animal Models Used in this compound Preclinical Research

Animal ModelResearch AreaKey Findings
Mouse Model of EndotoxemiaSepsis, InflammationThis compound protects mice from lethal LPS challenge by inhibiting pro-inflammatory cytokine production. plos.orgnih.gov
Cecal Ligation and Puncture (CLP) Mouse ModelPolymicrobial SepsisA this compound analog (AVR-25) protected both young and aged mice against polymicrobial infection and death. researchgate.netnih.gov
Mouse Tumor Xenograft ModelCancer ResearchThis compound stimulated an anti-tumor response against transplanted tumor cells. iiarjournals.org

Plant Model Systems (e.g., Physcomitrella patens, Citrus)

The investigation of this compound and related chitooligosaccharides (COS) in plant model systems has revealed conserved defense signaling pathways and potential applications in agriculture. The moss Physcomitrella patens and various Citrus species serve as key models for elucidating these mechanisms.

In the bryophyte Physcomitrella patens, chitin oligosaccharides are recognized as microbe-associated molecular patterns that trigger an immune response. apsnet.org Studies have shown that treatment with this compound can induce oscillations in cytosolic calcium concentrations, a common early event in plant defense signaling. apsnet.org This calcium signaling is linked to the activation of defense-related genes, including PAL4, CHS, and the chitin elicitor receptor kinase 1 (CERK1). apsnet.org The perception of chitin fragments is mediated by LysM receptor kinases, which are essential for initiating the downstream immune cascade, including the activation of a MAP kinase pathway. uniprot.orgnih.gov This response ultimately leads to growth inhibition and the production of cell wall depositions to fend off pathogens. apsnet.orgnih.gov Research has also demonstrated that different classes of chitinase genes in P. patens are differentially expressed upon treatment with chitin hexamers, suggesting a sophisticated regulatory network for defense and signaling. nih.govtandfonline.com The use of P. patens is particularly advantageous due to its amenability to gene targeting, which allows for detailed functional analysis of the genes involved in the this compound response pathway. nih.gov

In Citrus species, research has focused on the potential of chito-oligosaccharides to protect against diseases and pests, such as the devastating Huanglongbing (HLB), transmitted by the Asian citrus psyllid (ACP). d-nb.infonih.gov Studies using hexaacetyl-chitohexaose, the acetylated form of this compound, demonstrated a transient activation of defense-associated genes in mandarin leaves. d-nb.infonih.gov This molecular response was correlated with an alteration in the feeding behavior of the ACP; the insect exhibited reduced probing and feeding on leaves treated with the compound. d-nb.infonih.gov This suggests that this compound can act as a herbivore-associated molecular pattern (HAMP), triggering defenses that deter insect pests. Other research on Citrus has shown that chitooligosaccharides can enhance resistance against fungal pathogens like Colletotrichum gloeosporioides, the causative agent of anthracnose. researchgate.net The mechanism involves the increased activity of defense-related enzymes such as peroxidase, chitinase, and glucanase, as well as the accumulation of phenolic compounds. d-nb.inforesearchgate.netmdpi.com

The findings in these two diverse plant models, a non-vascular bryophyte and a vascular angiosperm, indicate that the perception and initial signaling response to chitin-derived oligosaccharides like this compound are deeply conserved in the plant kingdom.

Emerging Areas of this compound Research

Structure-Activity Relationship Studies, particularly concerning Degree of Acetylation and Polymerization

The biological activity of chitooligosaccharides (COS), including this compound, is not uniform but is intricately linked to their specific structural properties. The degree of polymerization (DP), the degree of N-acetylation (DA), and the specific pattern of acetylation (PA) along the oligosaccharide chain are critical determinants of function. tandfonline.comresearchgate.net

Research consistently shows that even minor variations in these parameters can lead to significant differences in biological effects, such as antioxidant, anti-inflammatory, and antimicrobial activities. apsnet.orgusda.gov For instance, fully deacetylated this compound may elicit a different immune response compared to its partially or fully acetylated counterparts. mdpi.com The challenge lies in the fact that most studies have historically used poorly characterized, heterogeneous mixtures of COS, which has led to low reproducibility and sometimes contradictory results. usda.gov

Recent advances in enzymatic and chromatographic techniques are enabling the production and isolation of structurally defined COS. apsnet.orgtandfonline.com This allows for more precise investigation into how specific structures correlate with specific activities. For example, a chitinase from Paenibacillus pabuli has been identified that produces specific partially acetylated oligosaccharides, which will aid in elucidating these relationships. researchgate.netmarine-oligo.com Understanding these structure-activity relationships is paramount for developing targeted applications for this compound and other COS in medicine and agriculture.

Table 1: Influence of Structural Properties on this compound Activity
Structural PropertyDescriptionImpact on BioactivityReference
Degree of Polymerization (DP)The number of monosaccharide units in the chain (e.g., six for this compound).Affects solubility and the ability to bind to specific receptors. Different DPs can trigger distinct biological responses. tandfonline.comusda.gov
Degree of Acetylation (DA)The percentage of N-acetylglucosamine units relative to total units.Crucially influences electrostatic interactions, solubility, and recognition by enzymes and receptors. It is a key factor in immunomodulatory and antimicrobial effects. apsnet.orgtandfonline.comresearchgate.net
Pattern of Acetylation (PA)The specific sequence of acetylated and deacetylated units along the chain.Determines the precise shape and charge distribution of the molecule, affecting the specificity and affinity of binding to target proteins. tandfonline.comresearchgate.net

Exploration of Novel Therapeutic Targets and Pathways (Non-Clinical)

Beyond its well-documented immunomodulatory effects, research is uncovering novel non-clinical therapeutic targets and pathways for this compound and its derivatives. A primary focus has been on its interaction with components of the innate immune system.

Toll-like receptor 4 (TLR4) has been identified as a key binding target for this compound and its analogs. researchgate.net Unlike the strong inflammatory response triggered by its canonical ligand, lipopolysaccharide (LPS), this compound appears to modulate TLR4 signaling. d-nb.inforesearchgate.net This can lead to a "reprogramming" of macrophages towards an anti-inflammatory M2 phenotype and a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netbiorxiv.org This unique binding mode, which may restrict the dimerization of TLR4 required for downstream signaling, presents a promising avenue for treating conditions characterized by hyperinflammation, such as sepsis. d-nb.info

Other potential targets include chitinase-like proteins (CLPs), such as CHI3L1 (also known as YKL-40), which are involved in inflammation and tissue remodeling. mdpi.com this compound has been investigated for its ability to modulate the activity of these proteins, potentially influencing processes like fibrosis and tumor progression. mdpi.com The exploration of these targets could open new therapeutic possibilities for a range of inflammatory and fibrotic diseases.

Synergistic Effects with Other Research Compounds or Bioactive Molecules

An emerging area of significant interest is the potential for this compound and its derivatives to act synergistically with other compounds, enhancing therapeutic efficacy.

In the context of infectious diseases, this compound-derived molecules have demonstrated synergistic or additive effects when combined with standard-of-care antibiotics, such as imipenem. d-nb.infofibl.org This suggests a role as an adjuvant therapy in treating polymicrobial infections like those leading to sepsis. d-nb.info The compound's ability to modulate the host's immune response can complement the direct antimicrobial action of antibiotics, potentially improving outcomes and mitigating tissue damage. fibl.org

In another domain, studies on chitin have shown that it can alleviate resistance to anti-PD-1 immunotherapy in cancer models. mdpi.com By modulating the tumor microenvironment and reducing the number of immunosuppressive cells, chitin-based compounds could potentially be used in combination with checkpoint inhibitors to enhance their anti-tumor effects. Furthermore, in the enzymatic breakdown of chitin, synergistic effects have been observed between different types of enzymes, such as chitinases and hexosaminidases, leading to more efficient production of smaller oligosaccharides like N-acetylglucosamine. uniprot.orgnih.gov This principle of synergy is also being explored in myoblast fusion for tissue engineering, where the chemical functionality of this compound is combined with physical topographical patterns to enhance cell development. researchgate.net

Table 2: Examples of Synergistic Effects Involving this compound and Related Compounds
Combined AgentArea of ResearchObserved Synergistic/Additive EffectReference
Imipenem (Antibiotic)Bacterial SepsisProtected mice against polymicrobial infection, organ dysfunction, and death more effectively than either agent alone. d-nb.infofibl.org
Anti-PD-1 (Immunotherapy)Cancer (Triple-Negative Breast Cancer Model)Chitin treatment alleviated anti-PD-1 resistance and reduced primary tumor progression. mdpi.com
Hexosaminidase (Enzyme)Chitin DegradationA combination of chitinase and hexosaminidase showed a synergistic effect in the degradation of colloidal chitin. uniprot.orgnih.gov
Microscale Topographical PatternsTissue Engineering (Myoblast Fusion)The combination of this compound-functionalized surfaces and physical patterns synergistically guided myoblast development. researchgate.net

Challenges and Methodological Considerations in this compound Research

Reproducibility in Oligosaccharide Production with Defined Structures

A significant hurdle in advancing this compound research is the challenge of producing well-defined, structurally pure oligosaccharides in a reproducible and scalable manner. apsnet.orgnih.govtandfonline.com The biological activity of this compound is highly dependent on its degree of polymerization, degree of N-acetylation, and the pattern of acetylation. researchgate.net However, traditional production methods often result in heterogeneous mixtures.

Chemical hydrolysis of chitin or chitosan using strong acids is difficult to control and can lead to random cleavage and deacetylation, yielding a complex mixture of oligosaccharides with varying structures. nih.govresearchgate.net While enzymatic methods using chitinases or chitosanases offer a more specific and environmentally friendly alternative, they also present challenges. The insolubility and crystalline nature of the chitin substrate can limit enzyme accessibility and efficiency. nih.govresearchgate.net Furthermore, many enzymes produce a range of product sizes and acetylation patterns.

This lack of structurally pure compounds makes it difficult to establish clear structure-function relationships and leads to poor experimental reproducibility. nih.govusda.gov Consequently, there is a strong need for improved methodologies, including the discovery of novel enzymes with higher specificity, the development of chemoenzymatic synthesis routes, and the refinement of chromatographic separation techniques to isolate pure this compound and its specific isomers. apsnet.orgtandfonline.comresearchgate.net The ability to overcome these production challenges is critical for the progression of this compound from a research compound to a potential therapeutic or agricultural agent. nih.gov

Challenges in Analyzing Complex Biological Interactions

The study of this compound's interactions within biological systems is a complex endeavor, fraught with challenges that span from the fundamental preparation of the molecule to the intricate analysis of its dynamic cellular effects. Understanding these hurdles is crucial for accurately interpreting research findings and for designing future investigations into the therapeutic potential of this oligosaccharide.

A primary and significant challenge lies in the heterogeneity of chitooligosaccharide (COS) samples used in research. researchgate.net For many years, studies on the bioactivity of COS were conducted using poorly characterized mixtures, making it difficult to attribute a specific biological effect to a single, defined molecular structure. researchgate.netresearchgate.net The biological activities of these molecules are intimately linked to their structural characteristics, such as the degree of polymerization (DP), the fraction of acetylation (FA), and the specific pattern of acetyl groups along the chain. researchgate.net this compound with different degrees of N-acetylation exhibits varied bioactivities. researchgate.netresearchgate.netnih.gov Consequently, without precisely defined and homogenous samples, it is challenging to establish a clear structure-function relationship. researchgate.net The preparation of this compound fractions with specific, uniform degrees of acetylation requires sophisticated methods involving selective N-acetylation followed by separation techniques like ion-exchange chromatography, with subsequent analysis by methods such as electrospray ionization mass spectrometry (ESI/MS) to confirm molecular weight and purity. nih.govresearchgate.net

Another layer of complexity is the nature of the molecular recognition between this compound and its biological targets, such as proteins and receptors. These interactions are not simple; they are governed by a network of non-covalent forces, including multiple hydrogen bonds and hydrophobic interactions. nih.govnih.gov For instance, the binding of this compound to the bacterial chitoporin VhChiP involves numerous pore-lining residues. nih.gov The interaction can be highly specific and intricate, as seen with the phloem protein PP2 from cucumber, where only three of the six N-acetylglucosamine (GlcNAc) residues of this compound interact with the primary binding cleft of one monomer, while the remaining residues interact with another monomer. researchgate.net This illustrates that the entire molecule may not bind uniformly, complicating predictive modeling and analysis. The conformation of both the oligosaccharide and the protein's binding site are critical, and these can be influenced by the local microenvironment.

Quantifying the binding affinity and thermodynamics of these complex interactions presents a further analytical challenge. Techniques like Isothermal Titration Calorimetry (ITC) are powerful for directly measuring the heat changes associated with binding, allowing for the determination of key thermodynamic parameters such as the equilibrium dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov However, ITC experiments require relatively large amounts of pure, well-characterized samples and are sensitive to experimental conditions. nih.gov Studies on the VhChiP chitoporin have successfully used ITC to reveal how mutations in the protein or deletion of specific loops significantly alter the binding affinity for this compound, demonstrating the sensitivity of the interaction to protein structure. nih.govnih.gov

Table 1: Binding Affinity of this compound with Wild-Type and Mutant VhChiP This table presents the equilibrium dissociation constants (Kd) for this compound binding to different forms of the Vibrio harveyi chitoporin (VhChiP), as determined by Isothermal Titration Calorimetry (ITC). A lower Kd value indicates stronger binding affinity.

VhChiP VariantKd (μM)Stoichiometry (n)Source
Wild-Type (WT)0.3 ± 0.13.2 ± 0.1 nih.gov
Truncated (N-plug deleted)10 ± 0.32.8 ± 0.1 nih.gov
Truncated + N-plug peptide2.9 ± 0.072.3 ± 0.2 nih.gov
ΔL2 MutantNot reportedNot reported nih.gov
ΔL3 MutantBinding not detectedNot applicable nih.gov
ΔL8 MutantNot reportedNot reported nih.gov

Finally, the analytical methods available for studying these interactions each have inherent limitations. While techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry are invaluable for structural characterization and quantification, they often analyze samples under conditions that are far removed from a living biological system. nih.govgoogle.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information but typically requires highly concentrated samples and is less effective for oligosaccharides with a degree of polymerization greater than five. mdpi.com Therefore, a multi-pronged approach combining structural biology, biophysical measurements, and cell-based assays is often necessary to build a comprehensive understanding of this compound's complex biological interactions. The overarching challenge is to bridge the gap between detailed molecular-level data and the integrated physiological response of a whole organism. scut.edu.cn

Concluding Perspectives on Chitohexaose Academic Research

Summary of Key Research Insights

Academic research has illuminated chitohexaose, a chitin-derived oligosaccharide, as a molecule with significant and diverse biological activities. Studies have primarily converged on its role as a potent modulator of immune responses in both mammals and plants, as well as its utility as a tool in biochemical and structural biology research.

In mammalian systems, a central finding is the ability of this compound to interact with Toll-like receptor 4 (TLR4). nih.govplos.org Research has demonstrated that this compound binds to TLR4, inducing an alternative activation pathway in macrophages and human monocytes. nih.govplos.orgccmb.res.in This leads to the upregulation of Arginase-1 and the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govplos.org Concurrently, this compound inhibits the classical inflammatory pathway induced by lipopolysaccharide (LPS), blocking the production of pro-inflammatory molecules like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govplos.org This mechanism has been shown to protect mice from lethal endotoxemia, even when administered after the onset of the condition. nih.govplos.org Further studies have shown it can also protect against acetaminophen-induced hepatotoxicity in mice by reducing hepatic damage and inhibiting inflammasome activation. researchgate.net

In the context of plant biology, its acetylated form, hexaacetyl-chitohexaose, has been identified as a molecule that can trigger plant defense mechanisms. oup.com Research in citrus plants showed that it transiently upregulates several defense-associated genes. oup.com This activation also alters the feeding behavior of the Asian citrus psyllid, a significant agricultural pest, by reducing its probing and feeding activities. oup.com

Beyond immuno-modulation, this compound and its derivatives serve as critical research tools. They are used in biochemical assays to characterize carbohydrate-active enzymes like chitinases. nih.gov Structural biology studies have utilized this compound to understand the mechanics of processive enzymes, revealing how enzymes like Serratia marcescens chitinase (B1577495) A (SmChiA) move along crystalline chitin (B13524). rcsb.orgresearchgate.net Furthermore, this compound has been incorporated into self-assembled monolayers to study cell behavior, demonstrating that specific spatial arrangements can stimulate myoblast fusion, highlighting its potential in tissue engineering research. mdpi.com

Table 1: Summary of Key Research Findings on this compound and Its Derivatives

Research AreaKey FindingOrganism/System StudiedReference(s)
Mammalian Immunology Induces alternative macrophage activation via TLR4, increasing IL-10 production.Murine macrophages, Human monocytes nih.gov, plos.org
Inhibits LPS-induced production of inflammatory cytokines (TNF-α, IL-1β, IL-6).Murine macrophages, Human monocytes, Mice nih.gov, plos.org
Protects mice against lethal LPS-induced endotoxemia and acetaminophen-induced hepatotoxicity.Mice nih.gov, plos.org, researchgate.net
Hexa-N-acetylthis compound shows growth-inhibitory effects against Meth-A solid tumors.Mice jst.go.jp
Plant Biology Hexaacetyl-chitohexaose transiently activates defense-related genes.Citrus sunki (Sun Chu Sha mandarin) oup.com
Alters the feeding behavior of the Asian citrus psyllid (Diaphorina citri).Citrus sunki oup.com
Biochemical Research Used as a substrate to characterize chitin-cleaving enzymes and their kinetics.Various enzymes (e.g., chitinases) , nih.gov, nih.gov
Structural Biology Used to determine the crystal structure of enzyme-substrate complexes (e.g., SmChiA).Serratia marcescens chitinase A rcsb.org, researchgate.net
Biomaterials/Tissue Engineering Self-assembled monolayers of this compound can direct myoblast alignment and fusion.C2C12 myoblast cells mdpi.com

Unexplored Avenues and Fundamental Questions

Despite the significant progress, numerous avenues for this compound research remain unexplored, and several fundamental questions are yet to be answered.

One of the most critical areas for future investigation is the precise molecular detail of its interactions. While TLR4 has been identified as a key receptor, the exact binding site and the conformational changes it induces compared to a classical agonist like LPS are not fully understood. nih.govplos.org Answering this could explain its unique ability to bias the TLR4 signal towards an anti-inflammatory, rather than pro-inflammatory, response.

The transient nature of the defense response elicited by hexaacetyl-chitohexaose in plants presents another puzzle. oup.com Research is needed to understand the molecular mechanisms that lead to this temporary effect and to explore strategies that might prolong this defensive state, which could have significant implications for agriculture. This includes investigating how this compound is metabolized or sequestered by plant cells and whether co-application with other compounds could create a more sustained effect.

Further fundamental questions include:

Specificity and Chain Length: How does the biological activity of this compound compare to other chito-oligosaccharides of varying lengths (e.g., chitopentaose, chitotetraose)? While some studies show specificity for longer-chain oligosaccharides, a systematic investigation across different biological systems is lacking. sab.ac.lk

Role of N-acetylation: The degree and pattern of N-acetylation are known to be critical for the bioactivities of chitooligosaccharides. researchgate.net However, the precise structure-function relationship remains unclear. A deeper exploration of how specific acetylation patterns on the hexaose backbone influence receptor binding and downstream signaling is a key unexplored area.

Synergistic Effects: Initial research suggests that this compound analogs can work effectively with antibiotics in sepsis models. researchgate.net This opens a vast, unexplored field of investigating potential synergies between this compound and other therapeutic agents for various applications.

Transport and Bioavailability: The mechanisms by which this compound crosses biological membranes, such as the outer membrane of Gram-negative bacteria via chitoporins or its uptake in eukaryotic cells, are still being elucidated and require further study. sab.ac.lkresearchgate.net

Addressing these questions will be crucial for a complete understanding of this compound's biological role and for harnessing its full potential as a bioactive compound.

Implications for Broader Fields of Glycobiology and Bioactive Compounds

The research on this compound carries significant implications that extend into the broader fields of glycobiology and the study of bioactive compounds.

For glycobiology , the study of this compound reinforces a paradigm shift from viewing glycans merely as structural molecules or energy sources to recognizing them as sophisticated signaling molecules. The specific interaction of this compound with an immune receptor like TLR4 to induce a distinct, alternative signaling pathway is a prime example of glycan-mediated information transfer. nih.govplos.orgccmb.res.in This contributes to the growing understanding of how the "sugar code" is read and interpreted by proteins to elicit specific biological responses. Furthermore, the use of this compound in studying the processive action of chitinases provides fundamental insights into enzyme kinetics and protein-carbohydrate interactions on crystalline surfaces, a complex and vital area of glycobiology. rcsb.orgresearchgate.net

In the field of bioactive compounds , this compound emerges as a compelling lead molecule. Its ability to modulate inflammation without causing immunosuppression represents a novel approach compared to traditional anti-inflammatory strategies. nih.govplos.org This positions oligosaccharides as a promising class of compounds for developing new therapeutics. The discovery that a simple carbohydrate can trigger plant defenses and deter pests highlights a source of potential biopesticides that could be both effective and biodegradable. oup.com The research into this compound and other non-digestible oligosaccharides underscores the potential for developing functional foods and therapeutics that act by modulating host systems or microbial environments. mdpi.com The intricate relationship between its chemical structure (degree of polymerization and acetylation) and its function provides a powerful case study for the rational design of new bioactive molecules based on carbohydrate scaffolds. researchgate.net

Ultimately, the academic exploration of this compound enriches our understanding of molecular recognition and signaling, opening new avenues for the development of innovative solutions in medicine and agriculture.

Q & A

Q. How can researchers ensure reproducibility of this compound-mediated immune priming across laboratories?

  • Methodological Answer : Adopt community standards for Arabidopsis growth (e.g., 22°C, 16-hour light cycles) and this compound sourcing (e.g., >95% purity by HPLC). Publish raw RNA-seq data in public repositories (e.g., NCBI GEO) with detailed metadata .

Integration with Existing Literature

Q. What frameworks help contextualize this compound’s immune effects within broader chitosan research?

  • Methodological Answer : Systematically compare this compound with shorter oligomers (e.g., chitotriose) using PICOT frameworks: Population (plant species), Intervention (concentration, duration), Comparison (other elicitors), Outcome (gene expression), Time (acute vs. chronic responses) .

Q. How can meta-analyses improve mechanistic understanding of this compound across studies?

  • Methodological Answer : Extract data from public databases (e.g., PubMed, Scopus) using keywords like “this compound AND immune response.” Apply random-effects models to account for heterogeneity in experimental designs. Use funnel plots to assess publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.